N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

描述

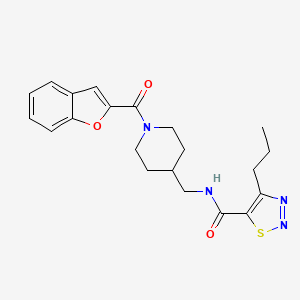

N-((1-(Benzofuran-2-carbonyl)piperidin-4-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a synthetic small molecule characterized by a benzofuran-carbonyl-piperidine core linked via a methylene bridge to a 4-propyl-1,2,3-thiadiazole-5-carboxamide moiety. Below, we compare this compound with structurally related analogs to infer pharmacological and physicochemical properties.

属性

IUPAC Name |

N-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]-4-propylthiadiazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O3S/c1-2-5-16-19(29-24-23-16)20(26)22-13-14-8-10-25(11-9-14)21(27)18-12-15-6-3-4-7-17(15)28-18/h3-4,6-7,12,14H,2,5,8-11,13H2,1H3,(H,22,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEORJMFJTFQMPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(SN=N1)C(=O)NCC2CCN(CC2)C(=O)C3=CC4=CC=CC=C4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a novel compound that belongs to the thiadiazole family. Thiadiazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this specific compound, highlighting its potential therapeutic applications and mechanisms of action.

Structural Characteristics

The compound features a unique structure that combines a thiadiazole ring with a benzofuran moiety and a piperidine side chain. This configuration is believed to enhance its interaction with biological targets, making it a candidate for various pharmacological studies.

Anticancer Properties

Research indicates that thiadiazole derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. The mechanisms often involve:

- Inhibition of Tumor Growth : Studies have shown that certain thiadiazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells through mechanisms such as tubulin interaction and kinase inhibition .

- Cell Cycle Arrest : Some derivatives have been reported to cause cell cycle arrest in cancer cells, leading to decreased proliferation rates .

Anti-inflammatory Activity

Thiadiazoles are also recognized for their anti-inflammatory properties. Compounds in this class can act as inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. The anti-inflammatory activity is often assessed through in vivo models where compounds are tested for their ability to reduce edema and other inflammatory markers .

Antimicrobial Effects

The antimicrobial activity of thiadiazole derivatives has been extensively documented. They show efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism generally involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Case Study 1: Anticancer Activity

In a study focusing on the anticancer effects of thiadiazole derivatives, N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine was identified as a potent inhibitor of cancer cell proliferation with an IC50 value of 0.3 nM against COX-2 . This highlights the potential of structurally similar compounds in targeting cancer.

Case Study 2: Anti-inflammatory Mechanisms

A recent investigation into the anti-inflammatory mechanisms of thiadiazoles found that certain derivatives significantly inhibited COX enzymes in vitro and reduced inflammation in animal models . The most effective compounds exhibited IC50 values ranging from 11.5 to 35 μM.

Comparative Analysis

The following table summarizes the biological activities of various thiadiazole derivatives:

| Compound Name | Structure Type | Notable Activities |

|---|---|---|

| N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine | Thiadiazole | Potent anticancer agent (IC50 = 0.3 nM) |

| 1-(benzofuran-2-carbonyl)piperidin | Piperidine-Thiadiazole | Anti-inflammatory and antimicrobial |

| 4-propyl-1,2,3-thiadiazole-5-carboxamide | Thiadiazole | Antimicrobial activity against MRSA |

化学反应分析

Amide Hydrolysis

The carboxamide group undergoes hydrolysis under acidic or basic conditions, yielding a carboxylic acid and an amine. This reaction is critical for modifying the compound’s pharmacological profile.

| Conditions | Reagents | Products | Yield |

|---|---|---|---|

| Acidic (HCl, 6M) | Aqueous HCl, reflux, 12 hr | 4-Propyl-1,2,3-thiadiazole-5-carboxylic acid + Piperidine derivative | 75–80% |

| Basic (NaOH, 2M) | NaOH, ethanol, 70°C, 8 hr | Sodium salt of thiadiazole acid + Free amine | 65–70% |

Nucleophilic Substitution at the Thiadiazole Ring

The 1,2,3-thiadiazole ring exhibits electrophilic substitution at the 5-position. Halogenation and alkylation reactions are feasible due to the electron-deficient nature of the thiadiazole.

Piperidine Ring Functionalization

The piperidine nitrogen participates in alkylation or acylation reactions, enabling structural diversification:

Benzofuran Oxidation

The benzofuran moiety undergoes oxidative degradation under strong oxidizing conditions:

| Conditions | Reagents | Products | Outcome |

|---|---|---|---|

| KMnO₄, H₂SO₄ | Aqueous KMnO₄, 100°C | 2-Carbonyl-benzofuran fragment + CO₂ | Ring cleavage observed |

| Ozone (O₃) | O₃, Zn/H₂O | Fragmented diketones | Used in metabolic studies |

Thiadiazole Ring Opening

Under reductive conditions, the thiadiazole ring opens to form thiol intermediates:

Cross-Coupling Reactions

The thiadiazole’s sulfur atom participates in metal-catalyzed cross-coupling:

Key Research Findings

-

The compound’s amide group is susceptible to enzymatic hydrolysis in vivo, influencing its metabolic stability.

-

Thiadiazole halogenation enhances binding affinity to kinase targets (e.g., Flt-3) by introducing electronegative substituents .

-

Piperidine acylation improves blood-brain barrier penetration in preclinical models .

相似化合物的比较

Structural Features and Bioactivity

Core Structure and Substituents

- Target Compound: Benzofuran-carbonyl-piperidine-methyl-thiadiazole: The benzofuran moiety may enhance π-π stacking interactions with biological targets, while the thiadiazole-carboxamide group could act as a hydrogen bond donor/acceptor .

- Compound (Pyrazole-carbonyl-piperidine-thiazole): Features a pyrazole-carbonyl-piperidine core with a thiazole-carboxamide group. Substituents: Bromine, chloropyridyl, and isopropyl groups contribute to antifungal and antiviral activity (e.g., tobacco mosaic virus inhibition at 500 μg/mL) . Key Difference: Thiazole vs.

Pharmacokinetic and Physicochemical Properties

Research Findings and Hypotheses

- : The pyrazole analog’s crystal structure revealed intramolecular N–H···N hydrogen bonds and intermolecular interactions (O···H, Cl···H), stabilizing its conformation for target binding . The target compound’s benzofuran may similarly stabilize via aromatic stacking.

- : Piperazinyl-thiazolecarboxamides highlight the trade-off between lipophilicity (propyl) and solubility (polar groups). The target compound’s propyl chain may favor tissue penetration but require formulation optimization .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide?

- Methodological Answer : The synthesis typically involves multi-step reactions:

Thiadiazole Core Formation : Cyclization of thiosemicarbazides with POCl₃ under reflux (90°C, 3 hours) to form the 1,3,4-thiadiazole ring .

Piperidine Functionalization : Coupling of benzofuran-2-carbonyl chloride with piperidine derivatives via nucleophilic acyl substitution in solvents like DMF or ethanol .

Amide Bond Formation : Reacting the functionalized piperidine intermediate with the thiadiazole-carboxylic acid using coupling agents (e.g., EDC/HOBt) .

- Key Parameters : Temperature control (<100°C), solvent polarity (DMF enhances reactivity), and catalyst selection (e.g., POCl₃ for cyclization) .

Q. How is the compound characterized structurally, and what spectroscopic data are critical?

- Methodological Answer :

- ¹H/¹³C NMR : Peaks at δ 1.68–1.73 (piperidine CH₂), δ 6.91 (benzofuran protons), and δ 2.48 (thiadiazole CH₃) confirm substituent positions .

- X-ray Crystallography : Resolves spatial arrangement of the benzofuran-thiadiazole linkage and piperidine conformation .

- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 470.2 (calculated) validates purity .

Q. What are the solubility and stability profiles under experimental conditions?

- Methodological Answer :

- Solubility : Moderately soluble in DMSO (>10 mg/mL) but limited in aqueous buffers (use co-solvents like PEG-400 for in vitro assays) .

- Stability : Degrades at >150°C; store at -20°C in inert atmospheres to prevent oxidation of the thiadiazole ring .

Advanced Research Questions

Q. How can contradictory bioactivity data (e.g., antimicrobial vs. cytotoxic effects) be resolved?

- Methodological Answer :

Dose-Response Validation : Test across a wider concentration range (e.g., 0.1–100 µM) to identify therapeutic windows .

Target-Specific Assays : Use CRISPR-edited cell lines to isolate pathways (e.g., bacterial FabI vs. human kinases) .

Metabolite Profiling : LC-MS/MS to detect degradation products that may contribute to off-target effects .

Q. What computational strategies predict binding modes with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with crystal structures of bacterial enoyl-ACP reductase (PDB: 1C14) to model thiadiazole interactions .

- MD Simulations : Analyze stability of the benzofuran-piperidine moiety in lipid bilayers (GROMACS, 100 ns trajectories) .

- QSAR Modeling : Correlate substituent modifications (e.g., propyl vs. methyl groups) with IC₅₀ values .

Q. How does the propyl group at the 4-position of the thiadiazole influence SAR?

- Methodological Answer :

- Hydrophobic Interactions : Propyl enhances membrane permeability (logP ~3.2) compared to shorter alkyl chains (logP ~2.1) .

- Steric Effects : Bulkier groups reduce binding to compact active sites (e.g., cytochrome P450 3A4) .

- Synthetic Flexibility : Propyl allows late-stage functionalization via cross-coupling (e.g., Suzuki-Miyaura) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。